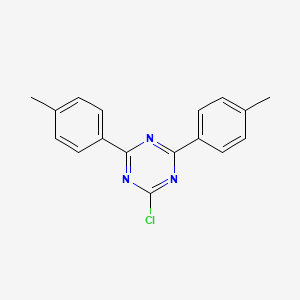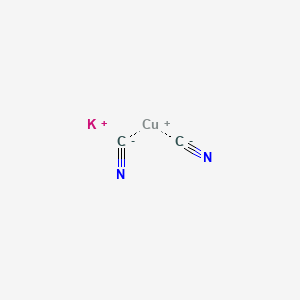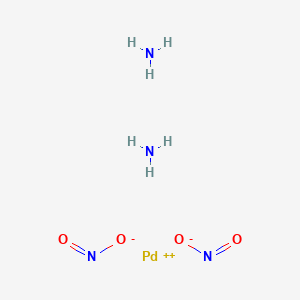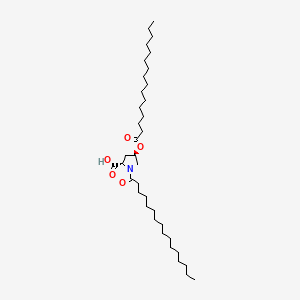
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
Übersicht
Beschreibung
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a chemical compound with the molecular formula C17H14ClN3 . It is a solid substance under normal conditions . The IUPAC name for this compound is 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C .Physical And Chemical Properties Analysis
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is a solid substance with a molecular weight of 295.77 . The compound appears as a white to almost white powder or crystal .Wissenschaftliche Forschungsanwendungen
-
Scientific Field : Organic Chemistry
- Application Summary : “2-Chloro-4,6-di-p-tolyl-1,3,5-triazine” is a chemical compound used in organic synthesis . Its molecular formula is C17H14ClN3 .
- Methods of Application : The specific methods of application or experimental procedures would depend on the context of the research. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound in organic synthesis could lead to the creation of new organic compounds .
-
Scientific Field : Medicinal Chemistry
- Application Summary : Triazine derivatives, such as “2-Chloro-4,6-di-p-tolyl-1,3,5-triazine”, have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application : The compounds were likely synthesized in a laboratory setting and then tested against various microorganisms .
- Results or Outcomes : The synthesized compounds showed antimicrobial activity against E. coli, S. aureus, and C. albicans .
-
Scientific Field : Material Science
- Application Summary : This compound is used as a building block in the synthesis of small molecule semiconductors .
- Methods of Application : The specific methods of application would depend on the context of the research. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound in material science could lead to the creation of new semiconductor materials .
-
Scientific Field : Heterocyclic Chemistry
- Application Summary : “2-Chloro-4,6-di-p-tolyl-1,3,5-triazine” is used as a building block in the synthesis of halogenated heterocyclic compounds .
- Methods of Application : The specific methods of application would depend on the context of the research. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound in heterocyclic chemistry could lead to the creation of new halogenated heterocyclic compounds .
Safety And Hazards
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine is classified under GHS07. It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLMIOUKRPZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274900 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
CAS RN |
21902-34-1 | |
| Record name | 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)


